5-((1H-Pyrazol-1-yl)methyl)-2-methoxybenzoic acid
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Overview
Description
5-((1H-Pyrazol-1-yl)methyl)-2-methoxybenzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Pyrazol-1-yl)methyl)-2-methoxybenzoic acid typically involves the reaction of 2-methoxybenzoic acid with 1H-pyrazole-1-methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((1H-Pyrazol-1-yl)methyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-((1H-Pyrazol-1-yl)methyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-((1H-Pyrazol-1-yl)methyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Imidazole derivatives: These compounds also contain a nitrogen-containing heterocycle and have a wide range of applications in medicinal chemistry.
Uniqueness
5-((1H-Pyrazol-1-yl)methyl)-2-methoxybenzoic acid is unique due to its specific substitution pattern and the presence of both pyrazole and methoxybenzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-methoxy-5-(pyrazol-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-4-3-9(7-10(11)12(15)16)8-14-6-2-5-13-14/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
PMRUZWIIEHFOBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC=N2)C(=O)O |
Origin of Product |
United States |
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